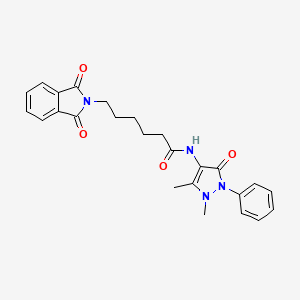![molecular formula C24H29N3O2S B11526177 4-tert-butyl-N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11526177.png)
4-tert-butyl-N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that features a thiadiazole ring, a benzamide group, and tert-butylphenoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods would depend on the desired scale of production and the available resources.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions would vary based on the specific reaction being performed, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield oxidized derivatives, while substitution reactions could result in new compounds with different functional groups.
Scientific Research Applications
4-tert-butyl-N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.
Medicine: Research may explore its potential as a therapeutic agent or in drug development.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and benzamide group are likely to play key roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzaldehyde: An intermediate used in the synthesis of various compounds.
4-tert-Butylphenol: Used in the production of polymers and resins.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: A compound with similar structural features.
Uniqueness
4-tert-butyl-N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse applications and interactions that may not be possible with simpler compounds.
Properties
Molecular Formula |
C24H29N3O2S |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
4-tert-butyl-N-[5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C24H29N3O2S/c1-23(2,3)17-9-7-16(8-10-17)21(28)25-22-27-26-20(30-22)15-29-19-13-11-18(12-14-19)24(4,5)6/h7-14H,15H2,1-6H3,(H,25,27,28) |
InChI Key |
LAKRVHGBPQATKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11526102.png)

![1,4-Difluoro-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B11526112.png)
![5,5'-[(3-nitrophenyl)methanediyl]bis(2-thioxodihydropyrimidine-4,6(1H,5H)-dione)](/img/structure/B11526117.png)
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11526125.png)
![6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione](/img/structure/B11526127.png)
![(3Z)-1-[(4-methylpiperidin-1-yl)methyl]-3-(phenylimino)-1,3-dihydro-2H-indol-2-one](/img/structure/B11526134.png)
![4-[(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11526136.png)
![[2-[4-(Dimethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]-1-imidazolidinyl](4-methylphenyl)methanone](/img/structure/B11526141.png)

![4-(1H-Benzoimidazol-2-ylsulfanylmethyl)-6-morpholin-4-yl-[1,3,5]triazin-2-ylamine](/img/structure/B11526155.png)
![(2Z,5E)-5-(3,4-dimethoxybenzylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11526159.png)
![2-[4-(4-Nitrophenoxy)phenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B11526176.png)
